molecular formula C3H7NO3 B12055589 L-Serine-13C3,15N

L-Serine-13C3,15N

Cat. No.: B12055589
M. Wt: 109.064 g/mol
InChI Key: MTCFGRXMJLQNBG-UVYXLFMMSA-N
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Description

L-Serine-13C3,15N is an isotopically labeled form of L-Serine, a non-essential amino acid that plays a crucial role in various metabolic processes. The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 isotopes, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine-13C3,15N typically involves the incorporation of isotopically labeled precursors. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 and nitrogen-15 sources. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and optimized fermentation conditions to maximize the yield and isotopic enrichment. The product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Serine-13C3,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Hydroxypyruvate.

    Reduction: Serinol.

    Substitution: Phosphoserine

Scientific Research Applications

L-Serine-13C3,15N has a wide range of applications in scientific research:

Mechanism of Action

L-Serine-13C3,15N exerts its effects by participating in metabolic pathways similar to its non-labeled counterpart. It is involved in the synthesis of proteins, nucleotides, and other biomolecules. The isotopic labeling allows for the tracking of these processes using analytical techniques like NMR spectroscopy. The molecular targets include enzymes involved in serine metabolism, such as serine hydroxymethyltransferase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual isotopic labeling, which provides more detailed information in analytical studies compared to single-labeled compounds. This makes it particularly valuable in complex metabolic and structural studies .

Properties

Molecular Formula

C3H7NO3

Molecular Weight

109.064 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1

InChI Key

MTCFGRXMJLQNBG-UVYXLFMMSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])O

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

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